molecular formula C9H10BrNO2 B3338911 Ethyl 5-(bromomethyl)nicotinate CAS No. 156691-99-5

Ethyl 5-(bromomethyl)nicotinate

Cat. No.: B3338911
CAS No.: 156691-99-5
M. Wt: 244.08 g/mol
InChI Key: DZIIEYIOMDDTHJ-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of nicotinic acid, where the bromomethyl group is attached to the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(bromomethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

Ethyl 5-(bromomethyl)nicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting various biological pathways.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)nicotinate involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to modifications that affect their function. The compound’s effects are mediated through pathways involving these molecular targets.

Comparison with Similar Compounds

Ethyl 5-(bromomethyl)nicotinate can be compared with other bromomethyl derivatives of nicotinic acid, such as:

    Ethyl 5-bromonicotinate: Lacks the methyl group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    5-Bromomethyl-2-pyridinecarboxylic acid: Different substitution pattern on the pyridine ring, leading to distinct chemical properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

ethyl 5-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIIEYIOMDDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695420
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156691-99-5
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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